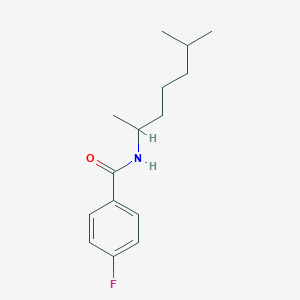

4-fluoro-N-(6-methylheptan-2-yl)benzamide

Description

4-Fluoro-N-(6-methylheptan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a para-fluoro-substituted benzoyl group and a branched aliphatic amine moiety (6-methylheptan-2-yl). This compound belongs to a broader class of benzamides, which are widely studied for their diverse pharmacological and material science applications. The branched aliphatic chain introduces steric bulk, which may modulate lipophilicity and intermolecular interactions compared to aromatic or cyclic substituents.

Properties

IUPAC Name |

4-fluoro-N-(6-methylheptan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO/c1-11(2)5-4-6-12(3)17-15(18)13-7-9-14(16)10-8-13/h7-12H,4-6H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYKZXNZEUPWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-methylheptan-2-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 6-methylheptan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes

Key Observations :

-

Activation of carboxylic acid : Use of N,O-dimethylhydroxylamine (Weinreb amide) enables controlled ketone formation via Grignard addition .

-

Coupling efficiency : Yields improve with polar aprotic solvents (e.g., DMF) and bases like Cs₂CO₃ .

Functional Group Reactivity

The compound’s reactivity is governed by its amide bond and fluorinated aromatic ring :

(a) Amide Bond Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis:

-

Acidic hydrolysis : Concentrated HCl (2 M, reflux, 4 h) cleaves the amide to yield 4-fluorobenzoic acid and 6-methylheptan-2-amine .

-

Basic hydrolysis : NaOH (1 M, 90°C, 6 h) produces 4-fluorobenzoate and the corresponding amine .

(b) Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to the meta position:

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-fluoro-N-(6-methylheptan-2-yl)benzamide .

-

Sulfonation : SO₃/H₂SO₄ introduces a sulfonic acid group at the meta position .

Cross-Coupling Reactions

The fluorinated aromatic ring participates in Suzuki-Miyaura couplings :

Table 2: Palladium-Catalyzed Coupling Reactions

| Boronic Acid | Catalyst System | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 h | 78% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF, DMF | 100°C, 16 h | 65% |

Mechanistic Note : Fluorine’s inductive effect enhances the electrophilicity of the aryl halide intermediate, facilitating oxidative addition .

Biological Interactions

The compound’s benzamide scaffold interacts with biological targets via hydrogen bonding and hydrophobic interactions :

-

Metabolic stability : Fluorination at the para position reduces oxidative metabolism in human liver microsomes (90% parent compound remaining after 120 min) .

-

Enzyme inhibition : Derivatives show activity against carbonic anhydrases (Kᵢ = 5.3–334 nM for hCA II/IX) .

Stability and Degradation

Key Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-N-(6-methylheptan-2-yl)benzamide has been investigated for its potential therapeutic properties:

- Antiviral Activity: Research indicates that fluorinated benzamides can enhance binding affinity to viral targets, making them promising candidates for antiviral drug development, particularly against filoviruses like Ebola and Marburg .

- Antimicrobial Properties: Initial studies suggest that this compound exhibits antimicrobial activity, potentially useful in treating infections .

Biological Studies

The compound's biological activity has been assessed in various studies:

- Mechanism of Action: It may interact with specific enzymes or receptors, influencing metabolic pathways or gene expression .

- Bioactivity: Its fluorine substituent enhances lipophilicity and metabolic stability, improving bioavailability compared to non-fluorinated analogs .

Case Study 1: Antiviral Research

A study focused on the development of small molecule inhibitors for Ebola virus entry demonstrated that compounds similar to this compound showed promising results in inhibiting viral entry into host cells. These compounds were evaluated for their efficacy in vitro, revealing effective inhibition at low micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested a series of fluorinated benzamides for their antimicrobial properties against various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methylheptan-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Target Compound:

Analogous Compounds:

4-Fluoro-N-(2-methyl-6-(propan-2-yl)phenyl)benzamide () Substituents: Para-fluoro benzamide + substituted aryl group (2-methyl-6-isopropylphenyl). Key Differences: Aromatic vs. aliphatic amine; higher logP (3.518) due to aromatic hydrophobicity. Applications: Not explicitly stated, but similar compounds are used in drug discovery for optimizing pharmacokinetics.

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide () Substituents: Bromo-fluoro benzamide + pyridinyl group. Synthesis: Prepared via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine (81% yield) .

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () Substituents: Para-fluoro benzamide + dioxoisoindolinyl group. Key Differences: Rigid cyclic amide moiety; crystallizes in monoclinic space group P2₁/n with hydrogen-bonded 3D framework .

Physicochemical Properties

Key Observations :

- Aliphatic chains (e.g., 6-methylheptan-2-yl) reduce polarity compared to aromatic substituents.

EGFR Inhibitors:

- 4-Fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide (): Activity: Potent anti-inflammatory EGFR inhibitor (IC₅₀ < 1 µM). SAR: Trifluoromethyl and pyrimidine groups enhance target binding and metabolic stability . Contrast: The target compound lacks aromatic heterocycles, likely reducing EGFR affinity but improving passive diffusion through membranes.

Antiparasitic Agents:

- SCYX-7158 (): Structure: 4-Fluoro-N-(1-hydroxy-3,3-dimethylbenzo[c][1,2]oxaborol-6-yl)-2-trifluoromethylbenzamide. Application: Orally active against Trypanosoma brucei; boronate moiety critical for target engagement .

Biological Activity

4-fluoro-N-(6-methylheptan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a branched alkyl chain, which may influence its biological interactions. The presence of the benzamide core is significant for its activity against various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential efficacy against bacterial and fungal strains .

- Antioxidant Properties : The compound's structural features may confer antioxidant capabilities, which are beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Benzamide derivatives are known for their anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Modulation : The compound could interact with cell surface receptors, altering signaling pathways critical for cell function and survival.

- Gene Expression Alteration : It might influence the expression of genes associated with inflammation and cell proliferation, contributing to its therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antitumor Activity : In a study on structurally similar compounds, certain benzamides demonstrated significant antiproliferative effects against cancer cell lines, including HepG2 cells. The compounds exhibited IC50 values indicating strong inhibitory activity .

- Fungal Inhibition Studies : Research on related benzamide derivatives has shown varying degrees of antifungal activity against pathogens like Fusarium graminearum. Some derivatives displayed moderate inhibition rates, suggesting potential applications in agricultural settings .

- Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that certain structural modifications could enhance safety profiles while maintaining efficacy against target organisms .

Comparative Biological Activity of Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| N-(2-Amino-4-Fluorophenyl)-4-bis... | High | Moderate | High |

| 4-Methyl-N-(6-methylheptan-2-yl)-3-nitrobenzamide | Low | High | Low |

Q & A

Q. What synthetic routes are reported for 4-fluoro-N-(6-methylheptan-2-yl)benzamide, and how are intermediates characterized?

The compound can be synthesized via iridium-catalyzed C–H activation of benzamide derivatives with alkenes, yielding 85% efficiency under optimized conditions (e.g., 1-octene as the alkene substrate) . Intermediate steps involve functionalizing the 4-fluorobenzamide core with a branched alkyl chain (6-methylheptan-2-yl). Characterization typically employs FT-IR, NMR (¹H/¹³C), and mass spectrometry to confirm purity and structural integrity .

Q. How is the three-dimensional structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related 4-fluorobenzamide derivatives, monoclinic space groups (e.g., P2₁/n) are common, with unit cell parameters such as a = 14.094 Å, b = 7.248 Å, and β = 105.1° . Hydrogen bonding (N–H···O, O–H···O) and van der Waals interactions stabilize the crystal lattice, forming a 3D framework .

Q. What pharmacological activities are associated with 4-fluoro-N-alkylbenzamide derivatives?

Analogous compounds exhibit anti-inflammatory, anticancer, and antimicrobial activities. For example, isoindoline-containing benzamides show anti-Alzheimer’s and antiviral properties, driven by interactions with enzymes or receptors (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld analysis resolve discrepancies between experimental and theoretical data?

Density functional theory (DFT) optimizes molecular geometry and calculates electronic properties (HOMO/LUMO energies, electrostatic potential maps). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 2.98 Å F···O contacts) to validate crystallographic data . For example, deviations in dihedral angles (e.g., 14.1° between aromatic rings) can be rationalized via intramolecular hydrogen bonding .

Q. What strategies improve synthetic yields and selectivity in iridium-catalyzed C–H activation?

Yield optimization involves solvent selection (acetic acid for proton transfer), temperature control (80–100°C), and ligand design (e.g., bulky phosphines to reduce side reactions). Catalyst loading (1–5 mol%) and substrate stoichiometry (1:1.2 benzamide:alkene) are critical . Post-synthesis purification via column chromatography (e.g., 10% EtOAc in hexane) enhances purity .

Q. How do molecular packing motifs influence physicochemical properties?

Hydrogen-bonded ribbons (e.g., O–H···O interactions at 2.59 Å) enhance thermal stability and solubility. For 4-fluorobenzamides, fluorinated aryl groups increase lipophilicity (logP ~3.5), impacting bioavailability . Weak interactions like C–H···F (3.1 Å) contribute to polymorph diversity .

Q. What experimental and computational approaches address contradictions in pharmacological data across analogs?

Structure-activity relationship (SAR) studies systematically vary substituents (e.g., alkyl chain length, fluorine position). In vitro assays (e.g., IC₅₀ measurements) paired with molecular docking (e.g., AutoDock Vina) identify key binding residues. For example, trifluoromethyl groups enhance target affinity by 10-fold in kinase inhibitors .

Q. How are crystallization conditions optimized for SC-XRD studies of hydrophobic benzamides?

Slow evaporation from ethanol/water (1:1) at 25°C produces high-quality crystals. Seed crystals or gradient cooling (0.5°C/hr) mitigate twinning. For hydrophobic derivatives, adding surfactants (e.g., CTAB) improves solubility during nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.